1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 2097995-55-4
Cat. No.: VC3137205
Molecular Formula: C10H14N4O3
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097995-55-4 |
|---|---|
| Molecular Formula | C10H14N4O3 |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H14N4O3/c1-7(15)13-3-2-8(4-13)5-14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17) |
| Standard InChI Key | FKRYDELKFKNQIU-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O |
| Canonical SMILES | CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O |
Introduction
Chemical Identity and Properties
1-((1-Acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound with established chemical identifiers. It contains a 1,2,3-triazole ring connected via a methylene bridge to an acetylated pyrrolidine system, with a carboxylic acid group at the 4-position of the triazole ring. The compound's structure incorporates several pharmacologically relevant features, including hydrogen bond donors and acceptors, which may contribute to its potential biological activity profile.
Basic Identification Parameters
The compound is characterized by several identifiers that facilitate its recognition in chemical databases and literature. These identifiers establish the unique chemical signature of the molecule and provide essential information for researchers working with this compound.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 2097995-55-4 |
| Molecular Formula | C₁₀H₁₄N₄O₃ |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carboxylic acid |
| VCID | VC3137205 |
| Standard InChI | InChI=1S/C10H14N4O3/c1-7(15)13-3-2-8(4-13)5-14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17) |
| Standard InChIKey | FKRYDELKFKNQIU-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O |
| PubChem Compound ID | 121208497 |
These identification parameters are essential for unambiguous referencing of the compound in scientific communications and database searches.
Structural Features
The molecule possesses several distinctive structural characteristics that define its chemical behavior and potential biological activities. The 1,2,3-triazole ring represents a key structural element that contributes to the compound's physicochemical properties and potential pharmacological profile.
The structure contains three main functional components:
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A 1,2,3-triazole ring with a carboxylic acid substituent at position 4
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A methylene linker that connects the triazole to the pyrrolidine
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A pyrrolidine ring with an acetyl group attached to the nitrogen atom
These structural features create a molecule with multiple potential interaction sites for biological targets. The presence of both basic and acidic functionalities contributes to the amphoteric nature of the compound, potentially enhancing its solubility profile across different pH environments.
| Structural Feature | Potential Contribution to Activity |
|---|---|
| 1,2,3-Triazole ring | Provides rigid scaffold and hydrogen bond acceptors |
| Carboxylic acid group | Enhances water solubility and can form salt bridges with positively charged amino acid residues |
| Acetylpyrrolidine moiety | Contributes to lipophilicity and may influence cell permeability |
| Methylene linker | Provides conformational flexibility for optimal target binding |
These structure-activity relationships are crucial for understanding how modifications to the basic structure might influence biological activity and for guiding future medicinal chemistry efforts.
Research Applications
The compound 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has potential applications in various research domains, particularly in medicinal chemistry and drug discovery programs. The unique combination of structural features makes it an interesting scaffold for exploring new therapeutic agents.
Medicinal Chemistry Applications
In medicinal chemistry, this compound may serve as:
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A starting point for structure-activity relationship studies
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A building block for the synthesis of more complex molecules
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A pharmacophore model for designing target-specific inhibitors
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A lead compound for optimization in drug discovery programs
The versatility of the triazole ring in medicinal chemistry is well-established, with numerous drugs containing this heterocycle already in clinical use or development.
Chemical Biology Tools
Beyond medicinal applications, compounds like 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid may find use as:
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Chemical probes for studying biological systems
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Building blocks for bioconjugation reactions
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Components in the development of biosensors
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Structural elements in peptidomimetic design
The carboxylic acid functionality provides a convenient handle for further derivatization, expanding the potential applications of this compound in chemical biology research.
Comparison with Related Compounds
To better understand the potential significance of 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, it is valuable to compare it with structurally related compounds that have documented biological activities.
Structural Analogues
Several compounds sharing structural similarities with 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid appear in the scientific literature, including:
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1-(1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl)-3-methyl-8-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one, which has been investigated for potential therapeutic applications
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1-(1-acetylpyrrolidin-3-yl)-3-methyl-8-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one, another acetylpyrrolidine derivative with potential biological activity
These compounds demonstrate how the acetylpyrrolidine moiety is being incorporated into complex molecular structures with potential pharmaceutical applications.
Comparative Properties
Table 3: Comparison with Related Triazole-Containing Compounds
| Feature | 1-((1-Acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | Related Triazole Compounds |
|---|---|---|
| Heterocycle Type | 1,2,3-Triazole | Varies (1,2,3-triazole, 1,2,4-triazole) |
| Functional Groups | Carboxylic acid, acetylated amine | Various (may include amides, esters, etc.) |
| Molecular Weight | 238.24 g/mol | Typically higher for more complex analogues |
| Linker Type | Methylene bridge | Variable linkers between heterocycles |
| Biological Focus | Research compound with potential multiple activities | Often targeted toward specific biological pathways |
This comparative analysis highlights how structural modifications can influence the properties and potential applications of triazole-containing compounds in research and drug development.
Future Research Directions
The unique structural features of 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid suggest several promising avenues for future research. These research directions could expand our understanding of the compound's properties and potential applications.
Structure Optimization
Future research could focus on structural modifications to optimize biological activity:
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Modification of the carboxylic acid group to form esters, amides, or other derivatives
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Substitution at various positions on the pyrrolidine ring
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Exploration of stereochemical variations at the pyrrolidine 3-position
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Replacement of the acetyl group with other acyl substituents
These structural modifications could lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties.
Biological Evaluation
Comprehensive biological evaluation would be beneficial to establish the compound's activity profile:
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Screening against panels of enzymes and receptors
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Antimicrobial testing against bacterial and fungal pathogens
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Evaluation in cellular assays for anticancer activity
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Assessment of physicochemical and ADME properties
These studies would provide valuable insights into the biological potential of this compound and guide further development efforts.
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